molecular formula C12H16N2OS B12677516 3-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine CAS No. 94087-30-6

3-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine

Cat. No.: B12677516
CAS No.: 94087-30-6
M. Wt: 236.34 g/mol
InChI Key: DGIHFDIGJDJNCK-UHFFFAOYSA-N
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Description

3-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine is a chemical compound that belongs to the class of benzisothiazoles Benzisothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine typically involves the reaction of 1,2-benzisothiazol-3-one with N,N-dimethylpropylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a benzisothiazole ring with a dimethylpropylamine group, which imparts specific chemical and biological properties. Its ability to act as a caspase-3 inhibitor and its antimicrobial activity make it a valuable compound in both medicinal and industrial applications .

Properties

CAS No.

94087-30-6

Molecular Formula

C12H16N2OS

Molecular Weight

236.34 g/mol

IUPAC Name

3-(1,2-benzothiazol-3-yloxy)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C12H16N2OS/c1-14(2)8-5-9-15-12-10-6-3-4-7-11(10)16-13-12/h3-4,6-7H,5,8-9H2,1-2H3

InChI Key

DGIHFDIGJDJNCK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCOC1=NSC2=CC=CC=C21

Origin of Product

United States

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